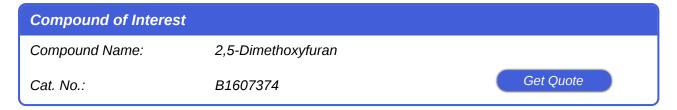


# Spectroscopic Profile of 2,5Dimethoxytetrahydrofuran: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxytetrahydrofuran, a versatile heterocyclic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of 2,5-dimethoxytetrahydrofuran.

## **Nuclear Magnetic Resonance (NMR) Data**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Protons at C2 and C5 (CH)
Data not available	Data not available	Data not available	Methoxy group protons (OCH₃)
Data not available	Data not available	Data not available	Protons at C3 and C4 (CH <sub>2</sub> )

Note: Detailed chemical shifts, multiplicities, and coupling constants for 2,5-dimethoxytetrahydrofuran were not explicitly available in the public domain search results. The assignments are based on the general expected regions for such protons.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment	
Data not available	Carbons at C2 and C5 (CH)	
Data not available	Methoxy group carbons (OCH₃)	
Data not available	Carbons at C3 and C4 (CH <sub>2</sub> )	

Note: Specific chemical shifts for the carbon atoms of 2,5-dimethoxytetrahydrofuran were not available in the public domain search results. The assignments are based on the expected chemical environments.

Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
Data not available	Data not available	C-H stretch (alkane)
Data not available	Data not available	C-O stretch (ether)



Note: A detailed list of IR absorption peaks and their intensities for 2,5-dimethoxytetrahydrofuran was not readily available. The assignments are based on the functional groups present in the molecule.

### Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Putative Fragment
132	Data not available	[M] <sup>+</sup> (Molecular Ion)
101	Data not available	[M - OCH₃] <sup>+</sup>
72	Data not available	Base Peak
69	Data not available	Data not available

Note: While some major fragments are noted in public databases, a complete list of m/z values and their corresponding relative intensities was not available. The molecular ion at m/z 132 is expected but may be of low abundance. The base peak is reported to be at m/z 72.[1]

## **Experimental Protocols**

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters for the data cited were not available.

#### **NMR Spectroscopy**

A sample of 2,5-dimethoxytetrahydrofuran would be dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. The spectrum would be acquired on a spectrometer, such as a Varian A-60, Bruker WH-90, or a more modern high-field instrument.[1] [2] For <sup>1</sup>H NMR, spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy



For a liquid sample like 2,5-dimethoxytetrahydrofuran, the IR spectrum can be obtained using the neat liquid. A thin film of the compound is prepared by placing a drop between two salt plates (e.g., NaCl or KBr). These plates are transparent to infrared radiation. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1] The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like 2,5-dimethoxytetrahydrofuran.



#### Sample Preparation Sample For NMR For IR For G¢-MS Dissolve in Prepare Neat Inject into GC **Deuterated Solvent** Thin Film (Vaporization) Data Acquisition **Mass Spectrometer NMR Spectrometer** FTIR Spectrometer (El Source) Data Analysis & Interpretation <sup>1</sup>H & <sup>13</sup>C NMR Spectra Mass Spectrum IR Spectrum (Chemical Shifts, Multiplicity, (m/z Values, (Absorption Bands) Coupling Constants) Fragmentation Pattern) Structural Elucidation

#### General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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#### References

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- 2. dev.spectrabase.com [dev.spectrabase.com]
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